molecular formula C14H13N3S B7553359 4-Cyclopentylsulfanylcinnoline-3-carbonitrile

4-Cyclopentylsulfanylcinnoline-3-carbonitrile

Cat. No. B7553359
M. Wt: 255.34 g/mol
InChI Key: LCMMLVPBBBHEJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclopentylsulfanylcinnoline-3-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of cinnoline derivatives that are known to exhibit a wide range of biological activities. The unique structural features of 4-Cyclopentylsulfanylcinnoline-3-carbonitrile make it an attractive target for drug discovery.

Mechanism of Action

The exact mechanism of action of 4-Cyclopentylsulfanylcinnoline-3-carbonitrile is not fully understood. However, it is believed to exert its biological activity by inhibiting key enzymes and signaling pathways that are essential for cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 4-Cyclopentylsulfanylcinnoline-3-carbonitrile exhibits a wide range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase-dependent pathway. Additionally, it has been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-Cyclopentylsulfanylcinnoline-3-carbonitrile in lab experiments is its high potency and selectivity towards cancer cells. However, its limitations include its low solubility in aqueous media, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for research on 4-Cyclopentylsulfanylcinnoline-3-carbonitrile. These include:
1. Developing new synthetic routes for the compound to improve its yield and purity.
2. Investigating the mechanism of action of the compound in more detail.
3. Conducting pre-clinical studies to evaluate its efficacy and toxicity in animal models.
4. Designing new analogs of the compound with improved pharmacokinetic properties and reduced toxicity.
5. Exploring its potential applications in other therapeutic areas, such as infectious diseases and inflammation.
In conclusion, 4-Cyclopentylsulfanylcinnoline-3-carbonitrile is a promising compound with potential applications in medicinal chemistry. Its unique structural features and potent biological activity make it an attractive target for drug discovery. Further research is needed to fully understand its mechanism of action and evaluate its efficacy and safety in pre-clinical and clinical studies.

Synthesis Methods

The synthesis of 4-Cyclopentylsulfanylcinnoline-3-carbonitrile involves the reaction of cyclopentanone with malononitrile in the presence of ammonium acetate and acetic acid. The resulting intermediate is then reacted with 2-chlorobenzaldehyde to form the final product. This synthetic route has been optimized to yield high purity and yield of the compound.

Scientific Research Applications

The potential applications of 4-Cyclopentylsulfanylcinnoline-3-carbonitrile in medicinal chemistry are vast. Several studies have shown that this compound exhibits potent antitumor activity against various cancer cell lines. Additionally, it has been reported to possess antibacterial and antifungal activities. The unique structural features of this compound make it an attractive target for designing new drugs with improved efficacy and reduced toxicity.

properties

IUPAC Name

4-cyclopentylsulfanylcinnoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3S/c15-9-13-14(18-10-5-1-2-6-10)11-7-3-4-8-12(11)16-17-13/h3-4,7-8,10H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMMLVPBBBHEJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SC2=C(N=NC3=CC=CC=C32)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclopentylsulfanylcinnoline-3-carbonitrile

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